molecular formula C13H17ClFNO2 B1443708 (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride CAS No. 939756-64-6

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

Cat. No. B1443708
M. Wt: 273.73 g/mol
InChI Key: HVMRBLCWQORUQQ-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

37% Hydrogen chloride (4.18 ml, 50.9 mmol) was added to a solution of methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate (320 mg, 1.27 mmol) in dioxane (5 ml). The reaction was stirred under microwave irradiation at 100° C. for 5 hours. The solvent was evaporated and the solid triturated with acetonitrile to obtain 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (255 mg, 73% yield) as a white solid.
Quantity
4.18 mL
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[C:10]([O:12]C)=[O:11])=[CH:5][CH:4]=1>O1CCOCC1>[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[C:10]([OH:12])=[O:11])=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.18 mL
Type
reactant
Smiles
Cl
Name
methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate
Quantity
320 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)OC)N1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under microwave irradiation at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the solid triturated with acetonitrile

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C(C(=O)O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.